Ethyl 3-(2-hydroxyphenyl)propanoate is an organic compound belonging to the class of phenolic esters. It serves as a key intermediate in the synthesis of various biologically active compounds, particularly in the pharmaceutical industry []. This compound has been identified in the ethyl acetate extract of Bulbophyllum auricomum Lindl., also known as the "Royal Thazin", the national flower of Myanmar [].
Ethyl 3-(2-hydroxyphenyl)propanoate can be synthesized through several methods, with one common approach being the esterification of 3-(2-hydroxyphenyl)propanoic acid with ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to enhance the yield of the ester product.
Ethyl 3-(2-hydroxyphenyl)propanoate features a propanoate backbone with a hydroxyl group attached to the phenyl ring. The structural formula can be represented as:
The compound's structure can be visualized through various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR).
Ethyl 3-(2-hydroxyphenyl)propanoate participates in several chemical reactions:
The mechanism of action for ethyl 3-(2-hydroxyphenyl)propanoate primarily revolves around its interactions at the molecular level within biological systems. The presence of the hydroxyl group allows for hydrogen bonding, which can influence its solubility and reactivity in biological environments.
Ethyl 3-(2-hydroxyphenyl)propanoate has various scientific uses:
Ethyl 3-(2-hydroxyphenyl)propanoate (CAS 20921-04-4), also known as ethyl melilotate, is a phenolic ester with significant ecological and flavorant roles. This section details its biosynthetic origins in plants and microbial systems, adhering strictly to biochemical pathways and metabolic contexts.
In Melilotus species (sweet clovers), ethyl 3-(2-hydroxyphenyl)propanoate functions as a pivotal intermediate in coumarin biosynthesis. The pathway initiates with phenylalanine, which undergoes deamination to form trans-cinnamic acid. Subsequent hydroxylation at the ortho-position yields 2-hydroxycinnamic acid. Reduction of the α,β-unsaturated bond generates 3-(2-hydroxyphenyl)propanoic acid (melilotic acid), which is then esterified with ethanol to form the target compound. This ester serves as a reservoir for coumarin formation via spontaneous lactonization upon tissue disruption or environmental stress, contributing to plant defense mechanisms [2] [6].
Woodruff (Galium odoratum) employs cytosolic acyltransferases for the esterification of 3-(2-hydroxyphenyl)propanoic acid. Alcohol O-acyltransferases (ATFs) catalyze the reaction using acetyl-CoA as an energy donor, facilitating ester bond formation under aqueous conditions. The reaction exploits the high hydrolysis energy of the thioester bond in acetyl-CoA (ΔG = −7.5 kcal mol⁻¹), making esterification thermodynamically favorable:3-(2-Hydroxyphenyl)propanoic acid + Acetyl-CoA → 3-(2-Hydroxyphenyl)propanoyl-CoA + Acetate3-(2-Hydroxyphenyl)propanoyl-CoA + Ethanol → Ethyl 3-(2-hydroxyphenyl)propanoate + CoAThis ATP-independent mechanism contrasts with CoA-dependent ligase pathways and optimizes carbon flux toward volatile ester production during flowering [8].
Table 1: Enzymatic Pathways for Ethyl 3-(2-hydroxyphenyl)propanoate Biosynthesis in Plants
Plant Species | Key Enzyme | Substrate | Cofactor | Product Function |
---|---|---|---|---|
Melilotus spp. | Phenylalanine ammonia-lyase | Phenylalanine | None | Precursor for coumarin defense |
Galium odoratum | Alcohol O-acyltransferase (ATF) | 3-(2-Hydroxyphenyl)propanoic acid + Ethanol | Acetyl-CoA | Flavor volatile |
Fungi metabolize phenylpropanoids like o-coumaric acid via non-oxidative pathways. Aspergillus niger and Saccharomyces cerevisiae first reduce the double bond of o-coumaric acid to yield 3-(2-hydroxyphenyl)propanoic acid. An intracellular ATF (e.g., ScAtf1 or ScEeb1) then catalyzes ethyl ester formation using ethanol generated during fermentation. This pathway is critical in wine and beer, where ethyl 3-(2-hydroxyphenyl)propanoate contributes spicy, vanilla-like notes at concentrations of 0.02–0.4 ppm [2] [3] [8].
In Pseudomonas putida, ethyl 3-(2-hydroxyphenyl)propanoate arises via xenobiotic detoxification. The compound undergoes hydrolytic cleavage by carboxylesterases to yield 3-(2-hydroxyphenyl)propanoic acid and ethanol. The acid moiety is then activated to a CoA-thioester and degraded via β-oxidation, generating 2-hydroxybenzoyl-CoA. Metabolite profiling reveals trace re-esterification under high-ethanol conditions, suggesting dynamic equilibrium between hydrolysis and synthesis. Engineered Escherichia coli expressing S. cerevisiae ATF1 produces this ester at 15–20 mg/L when fed glucose and phenylpyruvate, demonstrating potential for industrial biocatalysis [4] [7] [8].
Table 2: Microbial Systems Producing Ethyl 3-(2-hydroxyphenyl)propanoate
Microorganism | Metabolic Pathway | Key Enzyme | Yield | Application Context |
---|---|---|---|---|
Saccharomyces cerevisiae | Fermentative biotransformation | ATF1 | 15–20 mg/L | Wine/beer flavor |
Pseudomonas putida | Xenobiotic degradation | Carboxylesterase | Trace amounts | Environmental detoxification |
Engineered E. coli | Heterologous expression | ScATF1 + L. lactis Kdc | 100 mg/L (total esters) | Industrial biocatalysis |
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